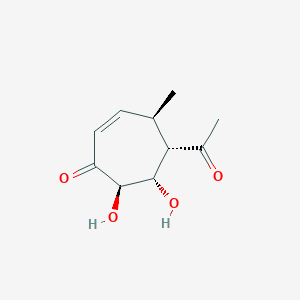
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is a complex organic compound with a unique structure that includes multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cycloheptene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of hydroxyl groups: The hydroxyl groups at positions 6 and 7 can be introduced through hydroboration-oxidation reactions.
Acetylation: The acetyl group at position 5 can be introduced using acetyl chloride in the presence of a base like pyridine.
Methylation: The methyl group at position 4 can be introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group at position 1 to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include halogenated compounds or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups and chiral centers. It can also serve as a model compound for studying metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of (4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the acetyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one: This compound has a similar structure but includes additional benzyl groups and a diazepanone ring.
SD146: This compound is structurally similar but includes benzimidazole groups.
Uniqueness
(4R,5S,6S,7R)-5-Acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one is unique due to its specific arrangement of functional groups and chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
634601-91-5 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-5-acetyl-6,7-dihydroxy-4-methylcyclohept-2-en-1-one |
InChI |
InChI=1S/C10H14O4/c1-5-3-4-7(12)9(13)10(14)8(5)6(2)11/h3-5,8-10,13-14H,1-2H3/t5-,8-,9+,10+/m1/s1 |
InChI-Schlüssel |
XUSCSMAUSMQATE-QDLMAJBCSA-N |
Isomerische SMILES |
C[C@@H]1C=CC(=O)[C@@H]([C@H]([C@H]1C(=O)C)O)O |
Kanonische SMILES |
CC1C=CC(=O)C(C(C1C(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
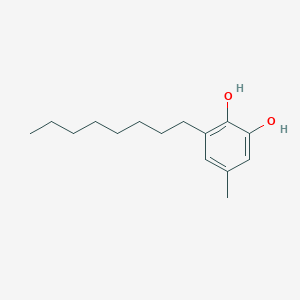
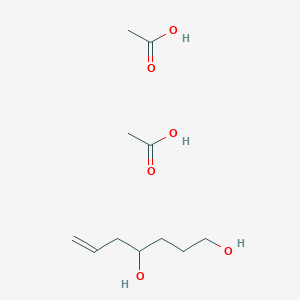
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)
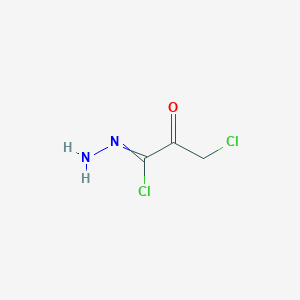
![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)
![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)

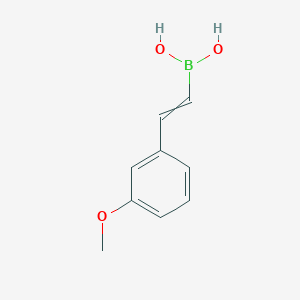
![4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole](/img/structure/B15167029.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
![3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B15167063.png)
